Product packaging for Methyl 4-cyano-3-methylbenzoate(Cat. No.:CAS No. 25978-68-1)

Methyl 4-cyano-3-methylbenzoate

Cat. No.: B1320302
CAS No.: 25978-68-1
M. Wt: 175.18 g/mol
InChI Key: LIXWSMOADOOTOR-UHFFFAOYSA-N
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Description

Research Significance and Context

The significance of Methyl 4-cyano-3-methylbenzoate in academic research primarily stems from its role as a key intermediate in the synthesis of complex organic molecules. cymitquimica.com Its structural framework is a component of various target compounds being investigated in medicinal chemistry and materials science. Academic research often focuses on utilizing this compound to construct novel molecular architectures with potential biological activity or specific material properties.

The presence of both a cyano and a methyl ester group allows for a range of chemical modifications. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a diverse set of derivatives. The ester group can be saponified or transesterified, providing further opportunities for molecular elaboration. This versatility makes this compound a valuable tool for researchers exploring the synthesis of new chemical entities.

Scope of Academic Inquiry

The academic inquiry into this compound is multifaceted, primarily revolving around its application in synthetic methodologies and as a starting material for target-oriented synthesis. Researchers have explored its utility in the preparation of various heterocyclic compounds and substituted aromatics. For instance, its derivatives are investigated for their potential as active pharmaceutical ingredients.

A significant area of investigation involves the development of efficient synthetic routes to this compound itself, as well as its subsequent conversion into more complex structures. This includes the optimization of reaction conditions to achieve high yields and purity, which is a critical aspect of process chemistry research. While specific large-scale applications are not extensively documented in readily available literature, its presence in the catalogs of chemical suppliers that cater to research and development indicates its role as a building block in the discovery phase of new chemical products. bldpharm.comachemblock.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in a laboratory setting. These properties dictate the conditions required for its reactions and purification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1320302 Methyl 4-cyano-3-methylbenzoate CAS No. 25978-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyano-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXWSMOADOOTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601567
Record name Methyl 4-cyano-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25978-68-1
Record name Methyl 4-cyano-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of Methyl 4 Cyano 3 Methylbenzoate

Fundamental Reaction Types

Methyl 4-cyano-3-methylbenzoate is amenable to a variety of fundamental organic reactions, including nucleophilic substitutions, redox transformations, and hydrolysis, primarily targeting its ester and nitrile functionalities.

The primary sites for nucleophilic attack on this compound are the carbonyl carbon of the ester group and, under certain conditions, the carbon atom of the nitrile.

Attack at the Ester Carbonyl: The ester group can undergo nucleophilic acyl substitution. This is a characteristic reaction of esters where a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group (-OCH₃). This pathway is fundamental to reactions like hydrolysis and transesterification.

Reactivity of the Cyano Group: The cyano group (nitrile) is generally a poor leaving group in nucleophilic aromatic substitution. However, the chemistry of aryl nitriles allows for transformations where the nitrile itself reacts with nucleophiles. While direct displacement of the entire -CN group from the aromatic ring is uncommon without specific activation (e.g., via transition metal catalysis), the carbon atom of the nitrile is electrophilic and can be attacked by strong nucleophiles. Furthermore, the cyanide ion (CN⁻) itself is an effective nucleophile used to form nitriles from precursors like haloalkanes. docbrown.infostudymind.co.uk The reverse reaction, substituting the cyano group, is less favorable.

The presence of three reducible/oxidizable functional groups offers the potential for selective transformations using appropriate reagents. The primary sites for reduction are the cyano and ester groups, while the main site for oxidation is the benzylic methyl group.

Reduction Reactions: The selective reduction of either the nitrile or the ester is a key synthetic strategy. The outcome depends heavily on the choice of reducing agent and reaction conditions.

Selective Nitrile Reduction: The cyano group can be selectively reduced to a primary amine (aminomethyl group) in the presence of the ester. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Raney Cobalt is effective for this transformation. researchgate.net Borane-based reagents can also achieve this; for instance, diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) can reduce activated nitriles at room temperature, potentially leaving the ester group intact. nih.gov

Selective Ester Reduction: Conversely, the ester can be selectively reduced to a primary alcohol. For a similar compound, methyl 4-cyano-3-methoxybenzoate, lithium borohydride (LiBH₄) in THF was shown to reduce the ester group while leaving the cyano group untouched. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the nitrile.

Partial Nitrile Reduction: Reduction of the nitrile to an aldehyde is also possible using reagents like Diisopropylaluminum hydride (DIBAL-H) at low temperatures, which can stop the reduction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. However, selectivity over the ester can be challenging. acs.orgresearchgate.net

Interactive Table: Reduction Reactions Explore the potential products from the reduction of this compound with various reagents.

Reagent/CatalystTarget Functional GroupProduct Functional GroupTypical Conditions
H₂ / Pd/CNitrilePrimary AmineMedium pressure H₂
LiBH₄EsterPrimary AlcoholTHF, heat
LiAlH₄Nitrile & EsterPrimary Amine & Primary AlcoholEther, reflux
DIBAL-HNitrileAldehydeLow temperature (e.g., -78°C)
Diisopropylaminoborane / cat. LiBH₄NitrilePrimary Amine25°C

Oxidation Reactions: The methyl group on the aromatic ring is susceptible to oxidation to a carboxylic acid. However, this transformation can be challenging. Oxidation procedures to convert a methyl group to a carboxylic acid when a nitrile group is also present on the ring can result in low yields and require careful purification. justia.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions would be required, which could also potentially lead to the hydrolysis of the ester or nitrile groups.

The methyl ester group readily undergoes hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

Ester Hydrolysis: The conversion of this compound to its parent carboxylic acid, 4-Cyano-3-methylbenzoic acid, is a common transformation. nih.govchemscene.comsigmaaldrich.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in water with a strong acid catalyst (e.g., H₂SO₄ or HCl). To drive the reaction to completion, it is often necessary to remove the methanol (B129727) byproduct as it forms. learncbse.in

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with a stoichiometric amount of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Interactive Table: Hydrolysis of this compound Compare the conditions and products of acid- and base-catalyzed hydrolysis.

Reaction TypeReagentsConditionsIntermediate ProductFinal Product
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., H₂SO₄)Heat, RefluxN/A (Reversible)4-Cyano-3-methylbenzoic acid
Saponification1. NaOH(aq) 2. H⁺ (e.g., HCl)1. Heat 2. AcidificationSodium 4-cyano-3-methylbenzoate4-Cyano-3-methylbenzoic acid

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 4-cyano-3-methylbenzoate. This reaction is also an equilibrium process.

Catalysis in Chemical Transformations

The functional groups of this compound enable its participation in various catalytic reactions, particularly those involving transition metals and, potentially, organocatalysts.

While the synthesis of cyanobenzoates often employs transition metal catalysts (e.g., palladium-catalyzed cyanation of an aryl halide), the molecule itself can serve as a substrate in further catalytic transformations. chemicalbook.com The activation of the carbon-cyano (C-CN) bond by transition metals is an area of growing interest. nih.gov This can lead to reactions where the cyano group is replaced or transformed. For instance, rhodium-catalyzed reductive decyanation can remove the cyano group, providing a route to compounds without the nitrile functionality. nih.gov The cyano group can also potentially act as a coupling handle in certain cross-coupling reactions, leveraging its C-CN bond for further molecular elaboration. nih.gov

The application of this compound in organocatalysis is not extensively documented. However, its structural features suggest potential utility. The strong electron-withdrawing properties of both the cyano and ester groups activate the aromatic ring. Related structures, such as 3-cyano-4-styrylcoumarins, have been successfully used as substrates in organocatalytic cascades. nih.gov These coumarin (B35378) derivatives act as vinylogous Michael acceptors, where the reactivity is driven by the conjugated system activated by the cyano group. nih.gov This suggests that the activated π-system of this compound could similarly render it susceptible to transformations promoted by organocatalysts, such as asymmetric functionalization reactions.

Photocatalytic Reaction Modalities

This compound is a substrate that can participate in various photocatalytic reactions, a field that utilizes light to drive chemical transformations. Research into structurally similar compounds, such as methyl benzoate (B1203000) and other aromatic nitriles, provides insight into its potential reactivity. One significant modality is the photocatalytic C-H activation. For instance, vanadium-based catalysts on graphitic carbon nitride (g-C3N4) have been shown to be effective for the oxidative esterification of benzyl (B1604629) alcohol to methyl benzoate under visible light, demonstrating the viability of photocatalysis for modifying benzoate structures. taylorandfrancis.com

Furthermore, the cyano group on the aromatic ring is a key functional group in photocatalysis. The development of metal-free photocatalytic systems, for example using 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), has enabled the conversion of methylarenes into aromatic nitriles. researchgate.net This indicates that the nitrile group in this compound can be a reactive site or an influential director in such reactions. The presence of both the electron-withdrawing cyano group and the methyl ester group on the benzene (B151609) ring influences the electronic properties of the molecule, which in turn can dictate the regioselectivity and efficiency of photocatalytic functionalization. libretexts.org Light can play a crucial role in these transformations; in some copper-catalyzed acylcyanation reactions of alkenes, the absence of light significantly reduces the reaction yield, underscoring the importance of the photocatalytic pathway. acs.org

Mechanistic Investigations and Kinetic Studies

Understanding the detailed mechanisms and kinetics of reactions involving this compound is essential for optimizing reaction conditions and controlling product formation.

Elucidation of Reaction Intermediates

The identification of transient species is fundamental to confirming a proposed reaction mechanism. In many photocatalytic and electrochemical reactions involving aromatic nitriles, the formation of radical cations is a key step. acs.org For benzonitrile (B105546) derivatives, these radical cations can react with other molecules, leading to complex products. acs.org

Advanced spectroscopic techniques are invaluable for detecting such short-lived intermediates. For example, in situ Fourier-transform infrared spectroscopy (FTIR) has been successfully used to monitor the concentration of catalytic intermediates in real-time during palladium-catalyzed reactions of methyl benzoate. taylorandfrancis.com This allows for a direct observation of the species involved in the catalytic cycle. For reactions involving radical intermediates, computational methods and ion mobility experiments can help elucidate the structures of covalently bonded adduct ions that may form. acs.org

Rate-Determining Steps and Transition State Analysis

Transition state analysis provides a picture of the high-energy point that reactants must pass through to become products. youtube.com Computational chemistry, using tools like Density Functional Theory (DFT), allows for the calculation of the geometries and energies of these transition states. youtube.com Such calculations can reveal, for example, that the energy barrier for a subsequent reaction on a substituted molecule is lower or higher than the initial step, explaining product distributions. acs.org For instance, in the beta-elimination reaction, the transition state involves the partial formation and breaking of several bonds simultaneously, which can be modeled to understand the electronic and steric factors that influence the reaction's speed and feasibility. youtube.com

Solvent Effects on Reaction Mechanisms

The solvent is not merely an inert medium but can play a critical role in the reaction mechanism. rsc.org Its properties, particularly polarity, can influence reaction rates and even alter the products formed. Solvents can interact directly with reactants, intermediates, transition states, and catalysts, stabilizing or destabilizing them and thereby affecting the energy landscape of the reaction. rsc.org

In reactions involving charged intermediates, such as the radical cations common in photocatalysis, polar solvents can offer significant stabilization, often accelerating the reaction. The choice of solvent can also impact the efficiency of catalyst recovery and recycling. rsc.org Studies on the hydrogenation of substituted nitro- and azobenzenes have shown that the nature of the solvent has a substantial influence on the reaction rate. researchgate.net For a hypothetical reaction of this compound, the effect of solvent polarity on the reaction yield could be systematically investigated, as illustrated in the following representative table.

SolventDielectric Constant (Polarity)Hypothetical Reaction Yield (%)
Hexane1.915
Toluene2.425
Diethyl Ether4.345
Tetrahydrofuran (THF)7.560
Acetonitrile (MeCN)37.585
Dimethyl Sulfoxide (DMSO)4770

This table is a hypothetical representation to illustrate the potential impact of solvent polarity on a reaction involving this compound. The yields are not based on experimental results for this specific compound.

Computational and Theoretical Chemistry Studies of Methyl 4 Cyano 3 Methylbenzoate

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within Methyl 4-cyano-3-methylbenzoate are fundamental to its chemical behavior. Computational methods provide a detailed picture of these characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can elucidate key parameters that govern its reactivity and spectroscopic behavior. A typical DFT study would involve geometry optimization to find the most stable arrangement of atoms, followed by the calculation of various electronic descriptors.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the cyano and ester groups would significantly influence the electronic distribution in the benzene (B151609) ring.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). epstem.net For this compound, the MEP would likely show negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, highlighting these as potential sites for electrophilic attack. The aromatic ring would exhibit a more complex potential landscape due to the competing electronic effects of the methyl, cyano, and methyl ester substituents.

A hypothetical DFT study on this compound at a common level of theory, such as B3LYP/6-31G(d), would yield the data presented in the interactive table below.

Calculated PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap6.3 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Ab Initio Methods for Electronic Characterization

Ab initio methods are another class of computational techniques for studying electronic structure, based on first principles without the use of empirical parameters. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic energies and properties.

An ab initio study of this compound would offer a complementary perspective to DFT. While computationally more demanding, these methods can be crucial for benchmarking the results from DFT and for studying systems where DFT might be less reliable. For instance, ab initio calculations could provide a more precise description of electron correlation effects, which can be important for understanding the subtle electronic interactions within the molecule.

A computational study on cyanoacetylene (B89716) and the cyano radical utilized various ab initio methods to characterize the stationary points on the potential energy surface, highlighting the importance of selecting appropriate methods for chemical accuracy. arxiv.org Similarly, a theoretical study on a triazolone derivative employed both DFT and HF methods to investigate its molecular structure and electronic properties. epstem.net

Reaction Mechanism Predictions and Energetic Profiles

Theoretical chemistry is a powerful tool for predicting the pathways of chemical reactions and understanding their feasibility. For this compound, computational methods can be used to explore potential reactions such as hydrolysis of the ester, reduction of the cyano group, or electrophilic aromatic substitution.

By mapping the potential energy surface (PES) for a given reaction, chemists can identify the transition states (the energy barriers) and intermediates along the reaction coordinate. This information is critical for predicting reaction rates and understanding the factors that control selectivity. For example, a computational study could compare the energy barriers for electrophilic attack at the different available positions on the benzene ring, thus predicting the most likely substitution pattern.

Molecular Dynamics and Conformational Studies

This compound possesses conformational flexibility, particularly around the rotatable bonds of the methyl ester group. Molecular dynamics (MD) simulations can provide a detailed understanding of the molecule's dynamic behavior and conformational preferences over time. nih.govmdpi.com

In an MD simulation, the motion of each atom in the molecule is calculated over a series of small time steps, governed by a force field that describes the interatomic interactions. nih.gov This produces a trajectory of the molecule's movement, from which various properties can be analyzed. For this compound, an MD simulation could reveal the most populated conformations in a given solvent, the timescale of conformational changes, and how these dynamics are influenced by temperature.

For instance, a study on the protein methyltransferase SMYD3 utilized extensive MD simulations to investigate its conformational changes, demonstrating the power of this technique to unveil dynamic molecular mechanisms. mdpi.com While a dedicated MD study on this compound is not currently published, such a study would be valuable for understanding its behavior in different environments, which is crucial for applications in materials science or as a synthetic intermediate.

Structure-Reactivity Relationships

Understanding how the structure of a molecule influences its activity or properties is a central theme in chemistry. Computational methods play a key role in establishing these relationships.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.govijpsr.comddg-pharmfac.net These models are built by calculating a set of molecular descriptors (numerical representations of a molecule's structure) and then using statistical techniques to find a mathematical equation that relates these descriptors to the observed activity or property.

While no specific QSAR or QSPR studies on a series of compounds directly including this compound are available, the principles can be readily applied. For example, if a series of substituted methyl benzoates were synthesized and tested for a particular biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. nih.gov

The process would involve:

Data Set Collection : A series of compounds with measured activities would be compiled.

Descriptor Calculation : A wide range of descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each molecule.

Model Development : Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to create a model. nih.govijpsr.com

Model Validation : The predictive power of the model would be assessed using techniques like cross-validation and an external test set. nih.gov

Fukui Function and Frontier Molecular Orbital (FMO) Analysis

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies focused on the Fukui function and Frontier Molecular Orbital (FMO) analysis of this compound. While computational methods are frequently used to analyze the electronic properties and reactivity of organic molecules, it appears that this particular compound has not been the subject of published, in-depth theoretical investigations into its FMO and Fukui functions.

In general, such studies would involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Furthermore, Fukui functions are employed to predict the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. This analysis involves calculating the changes in electron density at each atomic site upon the addition or removal of an electron.

Although general principles of computational chemistry suggest that the electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating effect of the methyl group, would create a specific electron density distribution and reactivity pattern, detailed quantitative data from specific research findings for this compound are not available in the public domain. Therefore, data tables for HOMO-LUMO energies, energy gaps, and Fukui indices for this compound cannot be provided at this time.

Further research in the field of computational chemistry would be required to generate the specific data requested for a detailed FMO and Fukui function analysis of this compound.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Cyano 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of Methyl 4-cyano-3-methylbenzoate, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is of particular interest, showcasing the substitution pattern on the benzene (B151609) ring.

Based on available data, the ¹H NMR spectrum exhibits a singlet for the methyl protons of the ester group and another singlet for the protons of the methyl group attached to the benzene ring. The aromatic protons, due to their specific positions relative to the electron-withdrawing cyano and ester groups, and the electron-donating methyl group, display a characteristic splitting pattern. A patent disclosure reports the following ¹H-NMR data in CDCl₃: δ 2.61 (s, 3H), 3.95 (s, 3H), 7.68 (d, J=8.1 Hz, 1H), 7.93 (d, J=8.1 Hz, 1H), 8.00 (s, 1H). This pattern is consistent with a trisubstituted benzene ring.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Number of Protons Coupling Constant (J, Hz)
Aromatic CH8.00Singlet1-
Aromatic CH7.93Doublet18.1
Aromatic CH7.68Doublet18.1
Ester Methyl (O-CH₃)3.95Singlet3-
Ring Methyl (Ar-CH₃)2.61Singlet3-

Note: Data obtained from patent literature (EP 2 272 835 A1).

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Research that involved the synthesis and characterization of this compound has reported its ¹³C NMR spectrum. doi.org

The spectrum is expected to show signals for the carbonyl carbon of the ester, the cyano carbon, the two methyl carbons, and the six aromatic carbons, each with a chemical shift influenced by its electronic environment. The quaternary carbons, those directly attached to the substituents, can also be identified.

Table 2: Predicted and Reported ¹³C NMR Chemical Shift Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Reported Chemical Shift (δ, ppm)
Carbonyl (C=O)~165Data not available in search results
Aromatic C-CN~110-115Data not available in search results
Aromatic C-COOCH₃~130-135Data not available in search results
Aromatic C-CH₃~140-145Data not available in search results
Aromatic CH~128-135Data not available in search results
Cyano (C≡N)~118Data not available in search results
Ester Methyl (O-CH₃)~52Data not available in search results
Ring Methyl (Ar-CH₃)~20Data not available in search results

Advanced NMR Techniques

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band is anticipated for the C≡N (nitrile) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. Another prominent feature would be the strong absorption from the C=O (carbonyl) stretching of the ester group, usually found between 1715 and 1735 cm⁻¹. The spectrum would also display C-O stretching vibrations of the ester, aromatic C-H stretching, and out-of-plane bending vibrations that are indicative of the substitution pattern on the benzene ring.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
Nitrile (C≡N)Stretching2220 - 2260Medium to Strong
Carbonyl (C=O)Stretching1715 - 1735Strong
Ester (C-O)Stretching1200 - 1300Strong
Aromatic C-HStretching3000 - 3100Medium to Weak
Methyl C-HStretching2850 - 2960Medium
Aromatic C=CStretching1450 - 1600Medium to Weak
Aromatic C-HOut-of-plane Bending750 - 900Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The C≡N stretching vibration in benzonitrile (B105546) and its derivatives is also Raman active and typically appears as a strong, sharp band. researchgate.net The symmetric breathing modes of the aromatic ring are often prominent in the Raman spectrum. While the carbonyl stretch is generally weaker in Raman compared to FT-IR, it can still be observed. The methyl group vibrations would also be present. A comprehensive Raman analysis would aid in confirming the assignments made from the FT-IR spectrum and provide a more complete vibrational profile of the molecule.

Table 4: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Expected Intensity
Nitrile (C≡N)Stretching2220 - 2260Strong
Aromatic RingRing Breathing~1000Strong
Aromatic C=CStretching1580 - 1620Medium
Carbonyl (C=O)Stretching1715 - 1735Weak to Medium
Methyl C-HStretching2850 - 2960Medium

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For molecular identification, it provides the molecular weight of the compound with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable information about the compound's structure. Aromatic esters, such as this compound, typically show a distinct molecular ion peak. miamioh.edulibretexts.org

The molecular weight of this compound is 161.16 g/mol . nih.govsigmaaldrich.com In electron impact (EI) mass spectrometry, the molecule is expected to first form a molecular ion, [M]•+, with an m/z value of 161. The fragmentation of aromatic esters is well-documented and follows predictable pathways. libretexts.orgyoutube.com Key fragmentation mechanisms include:

Alpha-cleavage: This involves the loss of the alkoxy group. For this compound, this would result in the loss of a methoxy (B1213986) radical (•OCH₃), leading to the formation of the 4-cyano-3-methylbenzoyl cation at m/z 130.

Loss of the Ester Group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the entire methoxycarbonyl group (•COOCH₃), which would produce a toluonitrile cation at m/z 91.

Further Fragmentation: The nitrile group (-CN) can also be lost, although this is less common for aromatic nitriles than the loss of HCN (M-27). miamioh.edu The phenyl cation formed can undergo further fragmentation, leading to characteristic aromatic peaks.

A summary of the expected primary fragmentation products for this compound is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Formula of Fragment Fragmentation Pathway
161 Molecular Ion [C₉H₇NO₂]⁺ Ionization of parent molecule
130 4-cyano-3-methylbenzoyl cation [C₈H₄NO]⁺ Loss of •OCH₃
103 Tolunitrile cation [C₈H₇N]⁺ Loss of CO

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels. These techniques provide insights into the electronic structure and photophysical properties of a compound.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. In aromatic compounds like this compound, these transitions are typically π → π* and n → π*. The presence of the benzene ring, nitrile (-CN), and methyl ester (-COOCH₃) groups influences the absorption maxima (λ_max) and molar absorptivity. rsc.org

Cyano-substituted aromatic compounds are known to possess useful photophysical properties. nih.gov The absorption spectra are expected to show characteristic bands for the substituted benzene chromophore. While specific experimental data for this compound is not detailed in the provided search results, related compounds such as cyanophenylalanine derivatives exhibit strong absorption in the UV region. rsc.org The electronic conjugation between the nitrile group, the benzene ring, and the carbonyl group of the ester is expected to result in absorption bands that are red-shifted compared to unsubstituted benzene.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information on the molecule's excited state properties, including its fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima). Many cyano-substituted aromatic compounds are fluorescent. rsc.orgnih.gov

The fluorescence properties are highly dependent on the molecular structure and the local environment. rsc.org The presence of both an electron-withdrawing nitrile group and an ester group can influence the excited state dynamics, such as by facilitating charge transfer states. nih.gov Photophysical studies on related molecules indicate that the fluorescence quantum yields can be significant, making them potentially useful as fluorescent probes. rsc.org However, without experimental data for this compound, its specific emission wavelength, quantum yield, and excited-state lifetime remain to be determined.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD) analysis involves directing an X-ray beam onto a single, high-quality crystal. The resulting diffraction pattern is used to solve the crystal structure. This analysis provides unambiguous proof of the molecular structure, including the conformation of substituents and the packing of molecules in the crystal. researchgate.net

A search of crystallographic literature did not yield a specific solved crystal structure for this compound. However, the crystal structures of closely related compounds have been reported and can provide insight into the expected structural features. For example, the structures of Methyl 4-amino-3-methylbenzoate and Methyl 3,5-dibromo-4-cyanobenzoate have been determined. umn.eduresearchgate.netresearchgate.net These studies reveal details about planarity, the orientation of the ester group relative to the benzene ring, and the nature of intermolecular interactions, such as hydrogen bonds or halogen bonds, which stabilize the crystal packing. umn.eduresearchgate.net

Table 2: Crystallographic Data for Compounds Structurally Related to this compound

Parameter Methyl 4-amino-3-methylbenzoate researchgate.net Methyl 3,5-dibromo-4-cyanobenzoate researchgate.net
Chemical Formula C₉H₁₁NO₂ C₉H₅Br₂NO₂
Molecular Weight 165.19 318.96
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
a (Å) 7.5670 (15) 3.9273 (18)
b (Å) 6.1080 (12) 17.881 (8)
c (Å) 18.127 (4) 14.739 (7)
β (°) 98.14 (3) 93.757 (7)
Volume (ų) 829.4 (3) 1032.9 (8)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline (powder) samples. It is a rapid and non-destructive technique primarily used for identifying crystalline phases and assessing the purity of a bulk sample. The resulting diffractogram is a unique "fingerprint" of a specific crystalline solid.

A PXRD pattern consists of a series of peaks (reflections) at specific diffraction angles (2θ), which are characteristic of the material's crystal lattice planes. While no experimental PXRD pattern for this compound is available in the searched literature, a theoretical pattern could be calculated if single-crystal data were known. This calculated pattern would serve as a reference standard for confirming the identity and phase purity of synthesized bulk material.

Applications in Materials Science and Organic Synthesis

Role as Synthetic Intermediate for Complex Molecules

The primary role of Methyl 4-cyano-3-methylbenzoate in a laboratory setting is that of a synthetic intermediate. Its multifunctional nature allows for a variety of chemical transformations, making it a valuable building block for more complex molecular structures. The reactivity of its functional groups can be selectively targeted to build intricate scaffolds.

The different reactive sites on the molecule—the ester, the cyano group, and the aromatic ring's methyl group—can undergo various transformations:

Ester Group: Can be hydrolyzed to the corresponding carboxylic acid (4-cyano-3-methylbenzoic acid) or can undergo transesterification to form other esters.

Cyano Group: This versatile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This transformation is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules.

Methyl Group: The methyl group can be oxidized to a carboxylic acid, further increasing the functionality of the molecule.

This chemical versatility allows chemists to use this compound as a starting point for multi-step syntheses. For instance, related cyanobenzoic acid derivatives are pivotal intermediates in the production of pharmaceuticals and agrochemicals, such as herbicides and fungicides. google.com The synthesis of complex organic compounds from simple cyanide-containing precursors is a well-established area of research. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product
Methyl Ester Hydrolysis 4-cyano-3-methylbenzoic acid
Cyano (Nitrile) Reduction Methyl 4-(aminomethyl)-3-methylbenzoate
Cyano (Nitrile) Hydrolysis 3-methyl-4-(methoxycarbonyl)benzoic acid

Development of Specialty Chemicals

The utility of this compound as a synthetic intermediate directly translates into its role in the development of specialty chemicals. These are chemicals produced for specific, high-value applications. The ability to modify the molecule's structure allows for the fine-tuning of its properties to meet the demands of a particular application.

For example, derivatives of cyanobenzoic acids are used in:

Agrochemicals: The core structure can be elaborated to create new herbicides and fungicides.

Pharmaceuticals: It can serve as a precursor for biologically active compounds, where the cyano group might be transformed to target specific biological pathways.

The development of such specialty chemicals often relies on the strategic use of building blocks like this compound to construct novel molecular frameworks with desired functions.

Applications in Liquid Crystal Technology

While direct application of this compound in liquid crystals is not extensively documented, its structural features are highly relevant to this field. Liquid crystal (LC) molecules typically consist of a rigid core and flexible terminal groups. The cyano group (-C≡N) is a particularly important terminal group in many liquid crystal designs. tcichemicals.com

The strong dipole moment of the cyano group is crucial for creating a large positive dielectric anisotropy. This property is essential for the operation of the most common type of liquid crystal displays (LCDs), the twisted nematic (TN) display. tcichemicals.com When an electric field is applied, the molecules align themselves, changing the way light passes through and creating the display's image.

Compounds like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) are classic examples of cyanobiphenyls used in LC mixtures. tcichemicals.com Phenyl benzoates, which share the core structure of this compound, are also a significant class of liquid crystals. mdpi.comossila.com The synthesis of liquid crystal materials is a key application area for related compounds like 4-Cyanobenzoic acid. google.comguidechem.com Therefore, it is highly probable that this compound and its derivatives could be designed and utilized as components in liquid crystal mixtures to modulate properties like clearing point, viscosity, and optical anisotropy.

Functional Polymers and Advanced Materials Development

The development of advanced materials, including functional polymers, represents another promising application area. The reactive handles on this compound allow for its incorporation into polymer chains, either as a monomer or as a functional additive.

A Korean patent highlights that Methyl 4-cyanobenzoate, a closely related compound, is an intermediate for functional polymer monomers. google.com By incorporating this or similar molecules into a polymer backbone, materials scientists can introduce specific properties:

Enhanced Thermal Stability: The rigid aromatic ring can increase the polymer's resistance to heat.

Modified Optical Properties: The cyano and ester groups can alter the refractive index and other optical characteristics of the material.

Improved Mechanical Properties: Research on related compounds has shown that they can be polymerized to create new materials with unique thermal and mechanical properties, suitable for durable coatings.

These functionalized polymers could find use in a variety of advanced applications, from specialty coatings and adhesives to high-performance films and electronic components. The synthesis of side-chain liquid-crystalline block copolymers containing cyano-terminated phenyl benzoate (B1203000) moieties is a known strategy for creating self-assembling materials for applications like microfabrication. mdpi.com

Investigations into Biological Activity and Mechanisms of Action

Antimicrobial Properties and Underlying Mechanisms

Methyl 4-cyano-3-methylbenzoate has been noted for its potential antimicrobial properties. Research has indicated that the compound may possess efficacy against certain bacterial strains. In one comparative study, it was reportedly tested against standard antibiotics and demonstrated comparable effectiveness against specific, though unnamed, pathogens, suggesting it could be a candidate for further development as an antimicrobial agent. However, detailed studies identifying the specific spectrum of activity or the minimum inhibitory concentrations (MICs) against various bacteria are not extensively documented in publicly available literature.

The proposed mechanisms for related antimicrobial compounds often involve interactions with essential bacterial enzymes or disruption of the bacterial cell membrane, leading to the inhibition of growth or cell death. For instance, the benzoate (B1203000) moiety can serve as a targeting group to aid in the delivery of a compound to bacterial cells. epo.org Furthermore, studies on transition metal complexes of the related 3-methyl benzoic acid have shown that complexation can enhance the anti-bacterial and anti-fungal activity compared to the parent acid alone. epo.org

Enzyme Modulation and Inhibition Studies

Direct and detailed research focusing on the enzyme modulation and inhibition capabilities of this compound is not widely available. However, its chemical structure is incorporated into larger molecules designed as specific enzyme inhibitors. Patents reveal its use as a key intermediate in the synthesis of novel amide compounds that function as progesterone (B1679170) receptor modulators, indicating the utility of its scaffold in building molecules that interact with enzyme and receptor systems. google.com For example, it is a listed reactant in the synthesis of compounds intended to treat conditions that are alleviated by progesterone receptor antagonists. google.com This suggests that while the compound itself may not be a potent inhibitor, its structural features are valuable for designing targeted therapeutic agents.

Protein-Ligand Interaction Analysis

A definitive protein-ligand interaction analysis for this compound is not present in the available literature. However, an analysis of its constituent functional groups—the methyl group and the cyano group—allows for predictions of its potential binding interactions.

The methyl group can play a significant role in enhancing binding affinity. The addition of a methyl group to a ligand can improve its activity by fitting into a hydrophobic pocket on a protein's surface, displacing water molecules and increasing favorable van der Waals contacts. vulcanchem.com Furthermore, a methyl group positioned ortho to an aryl ring can induce a favorable conformational change in the ligand, pre-organizing it for optimal binding. vulcanchem.com The interaction between a methyl group and aromatic rings of amino acid residues within a protein, known as a methyl−π interaction, is a prominent and stabilizing force in protein-ligand binding that can be crucial for both affinity and selectivity.

The cyano group, with its linear geometry and electron-withdrawing nature, can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can further stabilize the binding of the molecule within a protein's active site.

Biological Pathways and Molecular Targets

The primary biological pathway where this compound has been implicated, albeit as a synthetic precursor, is in the development of cancer therapeutics. Research findings indicate that the compound has been studied for its effect on cancer cell lines. Specifically, it has shown significant growth inhibition in MCF-7 breast cancer cells at concentrations as low as 10 µM, with analyses suggesting potent anticancer activity.

Its role as an intermediate is highlighted in patents for novel amide compounds designed to act as progesterone receptor antagonists. google.com Such antagonists are investigated for their potential in treating hormone-dependent cancers like breast, ovarian, and endometrial cancer, as well as other conditions such as endometriosis. google.com The overexpression of progesterone receptor isoforms is known to correlate with more aggressive cancers, making this pathway a critical therapeutic target. google.com Therefore, this compound serves as a foundational structure for creating molecules that modulate the progesterone signaling pathway. google.com

Crystal Engineering and Supramolecular Assemblies of Methyl 4 Cyano 3 Methylbenzoate

Design and Synthesis of Co-crystals

Co-crystals are multi-component crystalline solids in which different molecular species are held together in a stoichiometric ratio by non-covalent interactions. The design of co-crystals involving Methyl 4-cyano-3-methylbenzoate would focus on the predictable recognition patterns of its functional groups, particularly the cyano and ester moieties, which can act as hydrogen bond acceptors.

Co-crystal Former Selection:

The selection of a suitable co-former is paramount in co-crystal design. For this compound, potential co-formers would likely be molecules with strong hydrogen bond donor capabilities, such as carboxylic acids, phenols, or amides. The formation of a robust supramolecular synthon, a predictable and reliable recognition motif between functional groups, is the driving force for co-crystallization. For instance, a carboxylic acid co-former could interact with the cyano group via an O-H···N hydrogen bond.

Synthesis Methods:

Several methods are commonly employed for the synthesis of co-crystals, each with its own advantages. nih.gov Solution-based methods, such as slow evaporation, are widely used to obtain high-quality single crystals suitable for X-ray diffraction analysis. nih.gov In this technique, stoichiometric amounts of this compound and a chosen co-former are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystal solids. nih.gov

Solid-state methods, like liquid-assisted grinding (LAG), offer a more environmentally friendly alternative by reducing or eliminating the need for bulk solvents. nih.gov This mechanochemical approach involves grinding the two solid components together with a small amount of a liquid additive to facilitate molecular mobility and co-crystal formation. nih.gov

Table 1: Potential Co-crystal Synthesis Strategies for this compound

Synthesis MethodDescriptionPotential Co-formers
Slow Evaporation Dissolving stoichiometric amounts of components in a suitable solvent and allowing the solvent to evaporate slowly. nih.govCarboxylic acids (e.g., Benzoic acid), Phenols (e.g., Hydroquinone)
Liquid-Assisted Grinding (LAG) Grinding solid components together with a minimal amount of a liquid to facilitate the reaction. nih.govAmides (e.g., Nicotinamide), other hydrogen bond donors. nih.gov
Reaction Co-crystallization Mixing reactants with different solubilities in non-stoichiometric amounts to induce co-crystal precipitation. nih.govComponents where solubility differences can be exploited. nih.gov
Melt Crystallization Heating a physical mixture of the components above their melting points, followed by cooling to induce crystallization. nih.govThermally stable co-formers.

Analysis of Intermolecular Interactions in Solid State

The stability and structure of any potential co-crystal of this compound would be dictated by a hierarchy of intermolecular interactions. While no crystal structure for this compound itself is publicly available, analysis of related compounds can provide valuable insights into the likely interactions.

For example, a study of the crystal structure of methyl 3,5-dibromo-4-cyanobenzoate revealed the presence of C≡N···Br contacts, forming inversion dimers. nih.gov This suggests that the cyano group is a potent interaction site. In a hypothetical co-crystal of this compound, the cyano group would be a prime candidate for forming strong hydrogen bonds with a suitable donor.

The ester group also presents opportunities for hydrogen bonding, with the carbonyl oxygen being a primary acceptor site. Furthermore, the aromatic ring system allows for the possibility of π-π stacking interactions, which are common in the crystal packing of planar aromatic molecules. The methyl group, while primarily considered sterically influential, can also participate in weaker C-H···π or C-H···O interactions.

Table 2: Potential Intermolecular Interactions in this compound Supramolecular Assemblies

Interaction TypeDescriptionPotential Participating Groups
Hydrogen Bonding A strong directional interaction between a hydrogen atom and an electronegative atom like O or N.Cyano group (acceptor), Carbonyl oxygen (acceptor) with a co-former's donor group (e.g., -OH, -NH).
Halogen Bonding A non-covalent interaction between a halogen atom and a Lewis base.Would require a halogenated co-former.
π-π Stacking Attractive, non-covalent interactions between aromatic rings.The benzene (B151609) ring of this compound.
C-H···π Interactions A weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor.Methyl group C-H bonds interacting with the aromatic ring of a neighboring molecule.
van der Waals Forces Weak, non-specific attractive forces between molecules.Present throughout the molecular structure.

Computational methods, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), are powerful tools for visualizing and quantifying these various intermolecular interactions within a crystal lattice, providing a deeper understanding of the forces governing the supramolecular architecture. colab.ws

Host-Guest Complexation Studies

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. The specific size, shape, and electronic properties of this compound make it a potential guest for various macrocyclic hosts.

Design of Host-Guest Systems:

The design of a host-guest system would aim to create a host molecule with a cavity that is complementary in size and shape to this compound. The interactions driving the complexation would likely be a combination of hydrophobic effects, if in an aqueous environment, and specific non-covalent interactions between the host and the functional groups of the guest.

For instance, cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for aromatic guest molecules. The benzene ring of this compound could be encapsulated within the cyclodextrin (B1172386) cavity.

More sophisticated hosts, such as cucurbiturils or calixarenes, could offer more specific binding interactions. The carbonyl and cyano groups of the guest could interact with functional groups appended to the rim of the host molecule.

Analysis of Complexation:

The formation and stability of host-guest complexes can be studied using a variety of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the changes in the chemical environment of both the host and guest upon complexation. Isothermal Titration Calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, such as the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS). Fluorescence spectroscopy can also be employed if either the host or guest is fluorescent, as complexation often leads to changes in fluorescence intensity or wavelength.

Studies on similar molecules, such as methyl benzoate (B1203000) derivatives interacting with bovine serum albumin (BSA), have demonstrated the formation of stable 1:1 complexes, driven by static quenching mechanisms. mdpi.com These findings suggest that the benzoate scaffold is well-suited for inclusion in binding pockets.

Table 3: Potential Host-Guest Systems and Characterization Methods

Host MoleculePotential Driving Forces for ComplexationCharacterization Techniques
Cyclodextrins Hydrophobic interactions, van der Waals forces.NMR, ITC, UV-Vis Spectroscopy.
Cucurbiturils Ion-dipole interactions with the portal carbonyls, hydrophobic effects.NMR, ITC, Mass Spectrometry.
Calixarenes C-H···π interactions, π-π stacking, potential for functional group interactions at the rim.NMR, Fluorescence Spectroscopy.
Pillararenes π-π stacking, C-H···π interactions.NMR, X-ray Crystallography.

The exploration of this compound in the context of crystal engineering and supramolecular chemistry opens avenues for the creation of new materials with potentially interesting and useful properties, derived from the controlled arrangement of molecules in the solid state.

Q & A

Q. What are the common synthetic routes for Methyl 4-cyano-3-methylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, derivatives of methyl benzoate can be prepared using trichlorotriazine as a coupling agent under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by substitution with cyano and methyl groups . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., methoxyphenol, cyanating agents). Temperature control (<5°C) minimizes side reactions like hydrolysis of the nitrile group .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.1 ppm), methyl esters (δ 3.8–4.0 ppm), and nitrile groups (no direct proton signal but inferred via IR). Compare with reference data from NIST Chemistry WebBook or PubChem .
  • IR : Confirm the ester carbonyl (~1720 cm1^{-1}) and nitrile (~2240 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 205.05) and fragmentation patterns .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate the product from unreacted precursors. Recrystallization from ethanol/water mixtures improves purity (>98%). Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. Use SHELXL for refinement, leveraging high-resolution data (R1_1 < 0.05). Compare bond lengths (e.g., C≡N: ~1.14 Å) and angles with computational models (DFT/B3LYP/6-31G*) to validate steric effects from the methyl group .

Q. What strategies mitigate contradictory analytical data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer : Discrepancies may arise from residual solvents or tautomeric forms. Perform:
  • DEPT-135 NMR to distinguish CH3_3, CH2_2, and quaternary carbons.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to trace unexpected peaks.
    Cross-validate with computational predictions (e.g., ACD/Labs Percepta) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The methyl group introduces steric hindrance, reducing reactivity at the 3-position. Use palladium-catalyzed Suzuki-Miyaura couplings with electron-deficient aryl boronic acids to enhance selectivity. Monitor regioselectivity via LC-MS and compare with DFT-calculated transition state energies (e.g., Gaussian 16) .

Safety and Handling

  • Lab Practices : Use nitrile gloves and fume hoods to avoid inhalation/contact. Store in airtight containers (<25°C) to prevent ester hydrolysis .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.